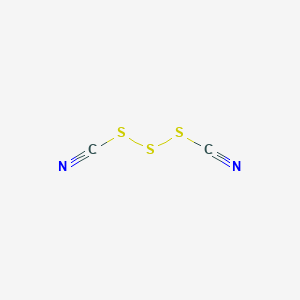
Trisulfide, dicyano-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisulfide, dicyano- is an organosulfur compound with the chemical formula ( \text{C}_2\text{N}_2\text{S}_3 ) It is characterized by the presence of three sulfur atoms and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisulfide, dicyano- can be synthesized through various methods, including the coupling of disulfides with sulfur sources. One common method involves the reaction of disulfanyl acetates with sodium methoxide in tetrahydrofuran (THF) to produce disulfanyl anions, which then react with organothiosulfonates to form trisulfides . Another method involves the use of 9-fluorenylmethyl disulfides as precursors under mild conditions .
Industrial Production Methods: Industrial production of trisulfide, dicyano- typically involves the use of readily available substrates and mild reaction conditions to ensure high yield and purity. The process may include the preparation of disulfanyl derivatives followed by their reaction with aliphatic and aromatic thiols .
Chemical Reactions Analysis
Types of Reactions: Trisulfide, dicyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state sulfur compounds.
Reduction: It can be reduced to form disulfides or thiols.
Substitution: Trisulfide, dicyano- can participate in substitution reactions where one or more sulfur atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds or Grignard reagents are employed.
Major Products Formed:
Oxidation: Higher oxidation state sulfur compounds.
Reduction: Disulfides or thiols.
Substitution: Various organosulfur compounds depending on the substituents used.
Scientific Research Applications
Trisulfide, dicyano- has several applications in scientific research:
Mechanism of Action
The mechanism of action of trisulfide, dicyano- involves its interaction with molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. In antimicrobial applications, trisulfide compounds disrupt bacterial cell membranes and interfere with metabolic processes . In anticancer research, they induce apoptosis and inhibit cell proliferation through pathways such as STAT3/PKC-δ and MAPK signaling .
Comparison with Similar Compounds
- Diallyl trisulfide
- Dimethyl trisulfide
- Trisulfane (hydrogen trisulfide)
- Antimony trisulfide
- Arsenic trisulfide
- Bismuth trisulfide
Comparison: Trisulfide, dicyano- is unique due to the presence of cyano groups, which impart distinct electronic properties compared to other trisulfides. For example, diallyl trisulfide and dimethyl trisulfide are primarily studied for their biological activities, while trisulfane is known for its role in hydrogen sulfide release . Inorganic trisulfides like antimony trisulfide and arsenic trisulfide are used in materials science and pyrotechnics .
Properties
CAS No. |
57670-85-6 |
|---|---|
Molecular Formula |
C2N2S3 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
(cyanodisulfanyl) thiocyanate |
InChI |
InChI=1S/C2N2S3/c3-1-5-7-6-2-4 |
InChI Key |
MIZBWIBHGBTKCY-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)SSSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


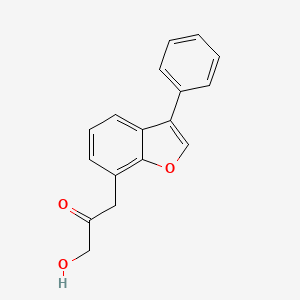
![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)
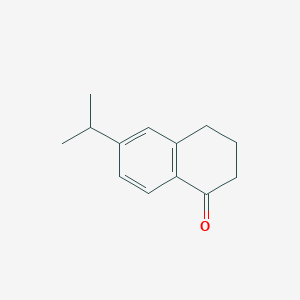


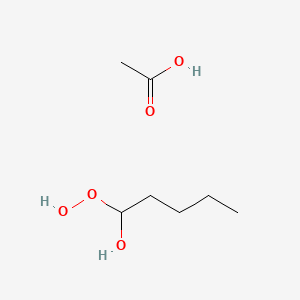

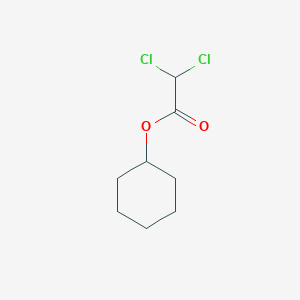
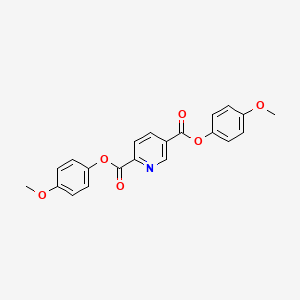
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
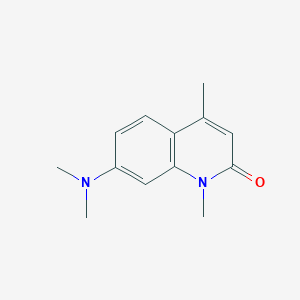

![3-(4-Chlorophenyl)-6,8-dimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14611985.png)

